molecular formula C22H18N4O3 B11664575 2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone

2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone

Cat. No.: B11664575
M. Wt: 386.4 g/mol
InChI Key: OMMITXGXKCOZGJ-UHFFFAOYSA-N
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Description

2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone is a complex organic compound that features a benzimidazole core, a benzyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone typically involves multi-step organic reactions

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the benzimidazole core.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a nitrophenyl ketone reacts with the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the benzyl group.

    Reduction: The nitro group in the nitrophenyl moiety can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products

    Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.

    Reduction: Products may include amine derivatives of the original compound.

    Substitution: Products may include substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-phenylethanone: Similar structure but lacks the nitrophenyl group.

    2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone: Similar structure but has a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a distinct entity in its class.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-(3-benzyl-2-iminobenzimidazol-1-yl)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C22H18N4O3/c23-22-24(14-16-6-2-1-3-7-16)19-8-4-5-9-20(19)25(22)15-21(27)17-10-12-18(13-11-17)26(28)29/h1-13,23H,14-15H2

InChI Key

OMMITXGXKCOZGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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